molecular formula C9H8BrNO B12871791 2-Bromo-5-ethylbenzo[d]oxazole

2-Bromo-5-ethylbenzo[d]oxazole

Cat. No.: B12871791
M. Wt: 226.07 g/mol
InChI Key: WQZXMGNSQFUOIL-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the reaction of 2-aminophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-ethylbenzo[d]oxazole has several applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ethyl group can enhance its binding affinity and specificity. In material science, its electronic properties can be exploited to improve the performance of organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison

2-Bromo-5-ethylbenzo[d]oxazole is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and electronic properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3

InChI Key

WQZXMGNSQFUOIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)Br

Origin of Product

United States

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